Pyridazinone Core Selectivity Index Against Butyrylcholinesterase (BuChE) vs. Acetylcholinesterase (AChE) — Class-Level Scaffold Discrimination
A structurally characterized class of 44 [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives was evaluated for equine butyrylcholinesterase (eqBuChE) and electric eel acetylcholinesterase (EeAChE) inhibition [1]. Within this series, the 3-methoxyphenyl regioisomer (the closest scaffold match to the target compound) exhibited a selectivity window favoring BuChE over AChE, with individual compound IC50 values spanning 0.5–50 µM for BuChE and >100 µM for AChE [1]. While the target compound (953185-72-3) is a butanamide rather than a methyl carbamate, the shared pyridazinone–methoxyphenyl pharmacophore suggests a similar selectivity bias that can be benchmarked against the reported class-level data.
| Evidence Dimension | Enzyme inhibition selectivity (BuChE vs. AChE) |
|---|---|
| Target Compound Data | Predicted to show BuChE > AChE selectivity based on scaffold; no direct IC50 data publicly available. |
| Comparator Or Baseline | 3-methoxyphenyl pyridazinone methyl carbamate analogs: IC50 (BuChE) 0.5–50 µM; IC50 (AChE) >100 µM [1]. |
| Quantified Difference | Selectivity index (SI = IC50, AChE / IC50, BuChE) of >2 to >200 fold for BuChE over AChE in matched analogs. |
| Conditions | eqBuChE and EeAChE inhibition assays; Ellman's method; compound concentration range 0.1–100 µM. |
Why This Matters
For research groups screening cholinergic enzyme modulators, the 3-methoxyphenyl pyridazinone scaffold offers a measurable selectivity advantage that reduces AChE-related confounding, making it a superior probe choice when BuChE-selective inhibition is required.
- [1] Özçelik, A. B., et al. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors. Aperta ULakbim. 2019. View Source
